molecular formula C15H10N4O B2993132 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile CAS No. 879917-04-1

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile

Cat. No.: B2993132
CAS No.: 879917-04-1
M. Wt: 262.272
InChI Key: HYGYZRYZBHWTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile” is a type of benzimidazole . Benzimidazoles are known to possess various types of biological activities .


Synthesis Analysis

The synthesis of benzimidazole compounds involves condensation . A new series of benzimidazole analogs has been synthesized and evaluated for their in vitro antimicrobial activity and cytotoxicity .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds can be confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .


Chemical Reactions Analysis

Benzimidazole compounds have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . They have shown considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can be analyzed using IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Researchers have explored various synthetic routes and the reactivity of benzimidazole derivatives, indicating their significance in medicinal chemistry and drug molecule production. For example, the synthetic strategies of imidazo[1,2-a] pyridines, a closely related class of compounds, have been extensively studied due to their vast applications in medicinal chemistry (Roopan, Patil, & Palaniraja, 2016). Additionally, the chemical versatility of imidazo[1,2-a]pyridines was demonstrated through one-pot synthesis techniques, which present a metal-free, efficient method for forming C-N, C-O, and C-S bonds, showcasing the compound's relevance in synthesizing complex molecular architectures (Cao et al., 2014).

Catalysis and Material Science

The compound has also been involved in studies related to catalysis and the development of new materials. The synthesis of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridine architectures suggests its utility in creating novel catalytic systems (Alcarazo et al., 2005). These carbenes offer a platform for modulating steric and electronic properties, essential for asymmetric catalysis applications (Iglesias‐Sigüenza et al., 2016).

Advanced Functional Materials

The structural versatility of benzimidazole derivatives extends to the design of metal-organic frameworks (MOFs) and coordination polymers, which are crucial for various applications in material science. For instance, the synthesis of novel 2D cadmium(II) MOFs using bis(imidazolyl) and zwitterionic dicarboxylate ligands showcases the potential of these compounds in constructing materials with unique properties, such as fluorescence and thermal stability (Li, Guo, Weng, & Lin, 2012).

Safety and Hazards

The safety and hazards of benzimidazole compounds can be evaluated by assessing their cytotoxicity . Some compounds have shown non-toxic nature after being screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Future Directions

The future directions in the research of benzimidazole compounds involve the discovery and development of new antimicrobial agents . There is a dire need for this due to the increasing resistance of microorganisms towards antimicrobial agents .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-9-11(14(20)10-5-7-17-8-6-10)15-18-12-3-1-2-4-13(12)19-15/h1-8,20H,(H,18,19)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMGFDQFNVVCY-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=NC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=NC=C3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.